molecular formula C30H29N4O4+ B178226 Picrasidine S CAS No. 112503-87-4

Picrasidine S

Cat. No.: B178226
CAS No.: 112503-87-4
M. Wt: 509.6 g/mol
InChI Key: ZHIAAGUQJJWYBK-UHFFFAOYSA-O
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Description

Picrasidine S is a natural compound derived from the plant Picrasma quassioides. It has garnered significant attention in recent years due to its potential as a powerful vaccine adjuvant. This compound is known for its ability to induce cellular immune responses, making it a promising candidate for enhancing the efficacy of vaccines, particularly in cancer and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Picrasidine S involves the extraction from the stem of Picrasma quassioides. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the process involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The scalability of this process is currently under investigation to meet the growing demand for this compound in vaccine development .

Chemical Reactions Analysis

Types of Reactions: Picrasidine S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Picrasidine S has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Picrasidine A
  • Picrasidine B
  • Picrasidine C

Comparison: Picrasidine S stands out among its analogs due to its potent ability to induce the cGAS-IFN-I pathway. While other Picrasidine compounds also exhibit biological activities, this compound is unique in its strong adjuvant properties, making it a valuable candidate for vaccine development .

This compound is a promising compound with significant potential in various scientific and medical fields. Its unique properties and mechanism of action make it a valuable asset in the development of new vaccines and therapeutic agents.

Properties

IUPAC Name

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-7,11-dimethoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O4/c1-35-20-12-6-9-17-25-23(38-4)15-34-18(28(25)32-26(17)20)10-7-11-19(34)29-30-24(22(37-3)14-31-29)16-8-5-13-21(36-2)27(16)33-30/h5-6,8-9,12-15,19H,7,10-11H2,1-4H3,(H,31,33)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAAGUQJJWYBK-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N4O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was Picrasidine S identified as a potential p38α inhibitor?

A1: this compound was discovered through a multi-step process involving machine learning and experimental validation. Researchers first trained machine learning models to recognize potential p38α inhibitors from a library of natural products. [] This virtual screening approach helped narrow down promising candidates from a vast pool of compounds. This compound emerged as a potential hit and was subsequently tested in vitro, confirming its ability to inhibit p38α with an IC50 of 34.14 μM. [] This research highlights the power of combining computational methods with experimental validation for drug discovery from natural sources.

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